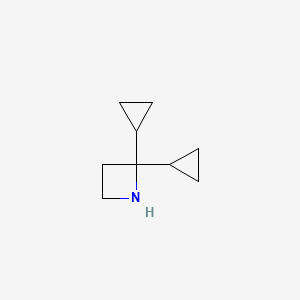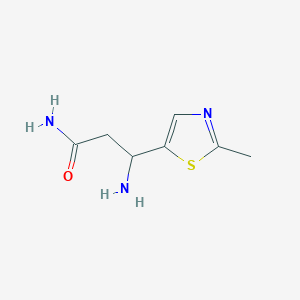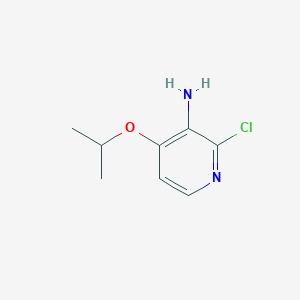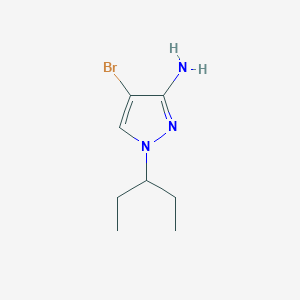![molecular formula C5H13N3O2 B13073344 N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide](/img/structure/B13073344.png)
N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide is a chemical compound with the molecular formula C5H13N3O2 and a molecular weight of 147.18 g/mol . This compound is known for its unique structure, which includes an amidine derivative, a primary amine, a hydroxyl group, and an ether group . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an amidine derivative with a hydroxylamine derivative in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
. These suppliers often provide detailed information on the synthesis, purity, and storage conditions of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer oxygen atoms .
Scientific Research Applications
N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate the activity of the target molecules and influence biological processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide include:
Uniqueness
N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical reactions and interactions with various molecular targets, making it valuable for research and development in multiple scientific fields .
Properties
Molecular Formula |
C5H13N3O2 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-methoxyethylamino)ethanimidamide |
InChI |
InChI=1S/C5H13N3O2/c1-10-3-2-7-4-5(6)8-9/h7,9H,2-4H2,1H3,(H2,6,8) |
InChI Key |
AZOAZXBQIWXEGY-UHFFFAOYSA-N |
Isomeric SMILES |
COCCNC/C(=N/O)/N |
Canonical SMILES |
COCCNCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13073272.png)
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13073288.png)



![5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene](/img/structure/B13073307.png)

![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073317.png)
![12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene](/img/structure/B13073320.png)

![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)

